

# Measuring the Drug-to-Antibody Ratio of Duocarmycin ADCs: An Application Note

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Compound of Interest

MC-Val-Cit-PAB-duocarmycin
chloride

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## Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic agent, or "payload." Duocarmycins are a class of highly potent DNA-alkylating agents that have shown significant promise as ADC payloads due to their picomolar cytotoxicity.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile, making its accurate and precise measurement essential during development and for quality control.[3] This application note provides detailed protocols for the most common methods used to determine the DAR of duocarmycin ADCs: UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

## **Duocarmycin Mechanism of Action**

Duocarmycins exert their cytotoxic effects through a unique mechanism of action. Upon internalization into the target cancer cell, the duocarmycin payload is released. It then binds to the minor groove of DNA, with a preference for AT-rich sequences.[4][5][6] This binding event induces a conformational change that activates a spirocyclopropylindole moiety, leading to the irreversible alkylation of the N3 position of adenine.[4][5][6][7] This DNA alkylation disrupts DNA



architecture, inhibits essential cellular processes like replication and transcription, and ultimately triggers apoptosis (programmed cell death).[1][4][6]



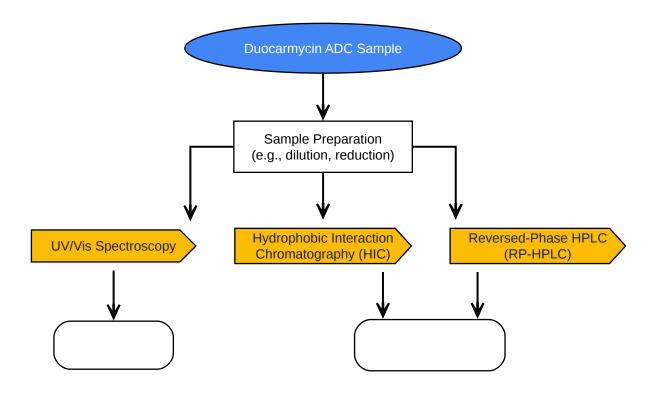
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Caption: Duocarmycin ADC mechanism of action.

## **Experimental Workflow for DAR Determination**

The general workflow for determining the DAR of a duocarmycin ADC involves sample preparation followed by analysis using one or more of the techniques detailed in this note. The choice of method depends on the specific characteristics of the ADC and the desired level of detail.





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Caption: General experimental workflow for DAR analysis.

## **Data Presentation: Quantitative DAR Analysis**

The following table summarizes typical quantitative data obtained from the DAR analysis of duocarmycin ADCs using different methods. Note that these are representative values and will vary depending on the specific antibody, linker, and conjugation process.



Analytical Method	Parameter Measured	Typical Value/Result	Reference
UV/Vis Spectroscopy	Average DAR	~2.0 - 4.0	[2][8]
Hydrophobic Interaction Chromatography (HIC)	Average DAR	2.8	[9]
DAR Species Distribution	DAR0: 10%, DAR2: 25%, DAR4: 40%, DAR6: 20%, DAR8: 5%	[3]	
Reversed-Phase HPLC (RP-HPLC) of Reduced ADC	Average DAR	4.0	[10]
Light Chain Distribution	Unconjugated, 1 Drug	[11]	
Heavy Chain Distribution	Unconjugated, 1, 2, or 3 Drugs	[11]	

# Experimental Protocols UV/Vis Spectroscopy for Average DAR Determination

This method is a simple and rapid technique for determining the average DAR. It relies on the distinct UV absorbance maxima of the antibody and the duocarmycin payload.[2][8][12]

Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the  $\lambda_{max}$  of the drug), and using the known extinction coefficients of both the antibody and the drug, their respective concentrations can be determined using the Beer-Lambert law. The molar ratio of drug to antibody then provides the average DAR.[2][13]

#### Protocol:

Determine Molar Extinction Coefficients:



- $\circ$  Experimentally determine the molar extinction coefficient of the unconjugated antibody ( $\epsilon$  Ab ) at 280 nm.
- Determine the molar extinction coefficient of the duocarmycin payload ( $\epsilon$ \_Drug\_) at its wavelength of maximum absorbance ( $\lambda$ \_max\_).
- $\circ\,$  Determine the molar extinction coefficient of the duocarmycin payload at 280 nm (\$\epsilon\$ Drug,280 ).

### Sample Preparation:

 Dilute the duocarmycin ADC sample in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

### • Absorbance Measurement:

 Using a UV/Vis spectrophotometer, measure the absorbance of the diluted ADC sample at 280 nm (A\_280\_) and at the λ\_max\_ of the duocarmycin payload (A\_λmax\_). Use the dilution buffer as a blank.

### DAR Calculation:

 Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) using the following equations:

■ [Ab] (M) = 
$$(A_280_ - (A_\lambda max_ * (\epsilon_Drug,280_ / \epsilon_Drug_))) / \epsilon_Ab_$$

- [Drug] (M) =  $A_\lambda max_ / \epsilon_Drug_$
- Calculate the average DAR:
  - Average DAR = [Drug] / [Ab]

## Hydrophobic Interaction Chromatography (HIC) for DAR Distribution



HIC is a powerful technique that separates ADC species based on their hydrophobicity.[14] Since the duocarmycin payload is typically hydrophobic, ADC molecules with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.[11][15] This method provides information on both the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[11]

### Protocol:

- Materials and Reagents:
  - HIC Column: e.g., TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 μm[3]
  - Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[3]
  - Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[3][16]
  - · HPLC system with a UV detector.
- Sample Preparation:
  - Dilute the duocarmycin ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.
- Chromatographic Conditions:
  - Flow Rate: 0.5 mL/min[3]
  - Detection: UV at 280 nm[3]
  - Gradient:
    - 0-20 min: Linear gradient from 0% to 100% Mobile Phase B[3]
    - 20-25 min: 100% Mobile Phase B (column wash)
    - 25-30 min: Re-equilibration with 0% Mobile Phase B
- Data Analysis:



- Integrate the peak areas for each resolved species in the chromatogram. Each peak corresponds to a specific DAR value (e.g., DAR0 for unconjugated antibody, DAR2, DAR4, etc.).
- Calculate the percentage of the total peak area for each species.
- Calculate the weighted average DAR using the following formula:
  - Average DAR =  $\Sigma$  (% Peak Area i \* DAR i ) / 100
  - Where i represents each individual peak.

## Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another valuable technique for DAR analysis, particularly for cysteine-linked ADCs.[11][17] The analysis is typically performed after reducing the interchain disulfide bonds of the ADC, which separates the light chains and heavy chains.[11]

Principle: The separated light and heavy chains, along with their drug-conjugated forms, are resolved based on their hydrophobicity on a reversed-phase column. By integrating the peak areas of the different chain fragments, the distribution of the drug on each chain can be determined, and the average DAR can be calculated.[10][17]

### Protocol:

- Materials and Reagents:
  - RP-HPLC Column: e.g., PLRP-S, 1000Å, 2.1 mm ID x 50 mm L[3]
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[3]
  - Mobile Phase B: 0.1% TFA in Acetonitrile
  - Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
  - HPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS) for peak identification.[10]



- Sample Preparation (Reduction):
  - Incubate the duocarmycin ADC sample (e.g., at 1 mg/mL) with a reducing agent (e.g., 10 mM DTT) at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.
- Chromatographic Conditions:

Column Temperature: e.g., 80°C

Flow Rate: 0.5 mL/min

Detection: UV at 280 nm

Gradient: A suitable linear gradient from ~20% to 60% Mobile Phase B over 20-30 minutes.

#### Data Analysis:

- Identify the peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain(s) (e.g., L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain(s) (e.g., H1, H2, H3). Peak identification is ideally confirmed by mass spectrometry.
   [17]
- Integrate the peak areas for all light chain and heavy chain species.
- Calculate the weighted average DAR using a formula that accounts for the drug load on each chain. For an IgG1, the formula is:
  - Average DAR =  $(\Sigma(Area \ LCx \ *x) + \Sigma(Area \ HCy \ *y)) / (\Sigma(Area \ LCx \ + \Sigma(Area \ HCy \ ))$
  - Where x is the number of drugs on the light chain for each peak and y is the number of drugs on the heavy chain for each peak.
  - A simplified formula can also be used: DAR =  $2 * (\Sigma \text{ Weighted Peak Area of Heavy})$ Chain +  $\Sigma \text{ Weighted Peak Area of Light Chain} / 100[10]$

## Conclusion



The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of duocarmycin-based ADCs. UV/Vis spectroscopy offers a rapid estimation of the average DAR, while chromatographic methods like HIC and RP-HPLC provide more detailed information, including the distribution of different drug-loaded species. The choice of methodology will depend on the stage of development and the specific analytical requirements. The protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising class of targeted therapeutics.

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